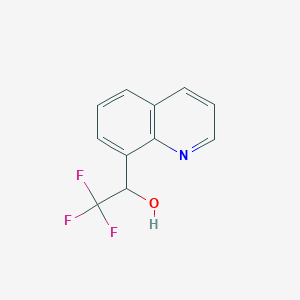![molecular formula C10H6F3NO3 B13712335 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxy group at the 5-position and a trifluoromethoxyphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of α,β-acetylenic oximes with copper (I) chloride (CuCl) as a catalyst, leading to the formation of substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of isoxazoles often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO₂) in acetic acid is commonly used for oxidation reactions.
Reduction: Triethyl silane in trifluoroacetic acid is used for regioselective reduction.
Substitution: Various reagents such as phosphine, acyl chloride, and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is used as a building block in the synthesis of more complex molecules due to its versatile reactivity and stability .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the hydroxy group, enables the compound to form hydrogen bonds with target proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: These compounds are structurally similar but contain a dimethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylboronic acid: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
Uniqueness: 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole is unique due to the presence of both the hydroxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and development .
Eigenschaften
Molekularformel |
C10H6F3NO3 |
|---|---|
Molekulargewicht |
245.15 g/mol |
IUPAC-Name |
3-[4-(trifluoromethoxy)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(15)17-14-8/h1-5,14H |
InChI-Schlüssel |
OTEVWPWEDOWTSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)





![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

